Bacillosporin C
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Overview
Description
Bacillosporin C is a dimeric oxaphenalenone antibiotic isolated from the fungus Talaromyces bacillosporus. It was first discovered by researchers at Chiba University in 1980 . The compound is known for its antibiotic and antitumor activities, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacillosporin C is formed from the lactone bacillosporin D in the mangrove endophytic fungus SBE-14 . The compound is an anhydride, which means it is formed by the removal of water from another compound. The specific synthetic routes and reaction conditions for this compound are not extensively documented, but it is known to be isolated from natural sources.
Industrial Production Methods: Industrial production of this compound involves the cultivation of the fungus Talaromyces bacillosporus under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Bacillosporin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxaphenalenone derivatives, while reduction could produce various reduced forms of this compound .
Scientific Research Applications
Bacillosporin C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemistry of oxaphenalenone dimers.
Biology: Investigated for its antibiotic properties against various bacterial strains.
Industry: Potential applications in the development of new antibiotics and antitumor agents.
Mechanism of Action
Bacillosporin C exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can enhance cholinergic transmission, which is beneficial in treating certain neurological disorders. Additionally, its antibiotic activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Bacillosporin D: A lactone precursor to Bacillosporin C.
Other Oxaphenalenone Dimers: Compounds such as oxaphenalenone dimers isolated from other fungal species.
Uniqueness: this compound is unique due to its dimeric structure and its dual activity as both an antibiotic and an acetylcholinesterase inhibitor . This combination of properties makes it a valuable compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBPWHLZTSXJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Bacillosporin C and what are its structural features?
A1: this compound is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.
Q2: What is known about the biological activity of this compound?
A2: Limited information is available regarding the biological activity of this compound. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), this compound itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.
Q3: Are there any proposed biosynthetic pathways for this compound?
A3: Based on its structure, it is suggested that this compound is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in this compound []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.
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